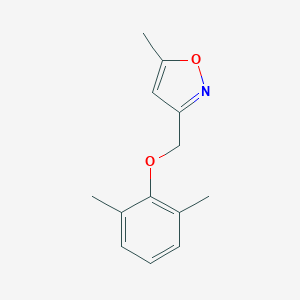
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- can modulate the expression of various genes and proteins that are involved in inflammation and cancer. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- in lab experiments include its potent anti-inflammatory and anti-tumor activities, as well as its relatively easy synthesis method. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl-. One possible direction is the development of new drugs based on the compound's anti-inflammatory and anti-tumor activities. Another direction is the investigation of the compound's potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- can be synthesized through a multi-step process involving the reaction of 3-methyl-5-nitroisoxazole with 2,6-dimethylphenol in the presence of a reducing agent. The resulting product is then subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- has shown potential in various scientific research applications, including drug discovery, cancer treatment, and neurological disorders. The compound has been found to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
145441-07-2 |
|---|---|
Nom du produit |
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- |
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-[(2,6-dimethylphenoxy)methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-9-5-4-6-10(2)13(9)15-8-12-7-11(3)16-14-12/h4-7H,8H2,1-3H3 |
Clé InChI |
CZTKVXMYMNOQEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC2=NOC(=C2)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC2=NOC(=C2)C |
Synonymes |
3-[(2,6-dimethylphenoxy)methyl]-5-methyl-oxazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



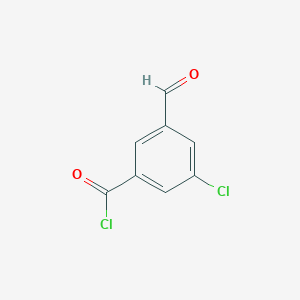
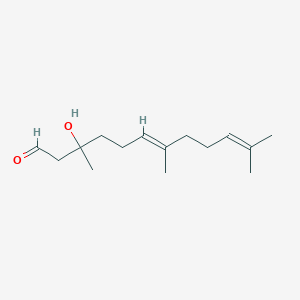
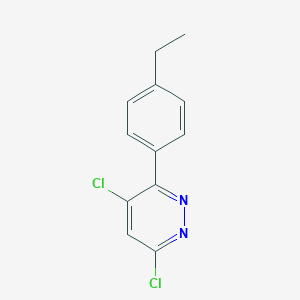
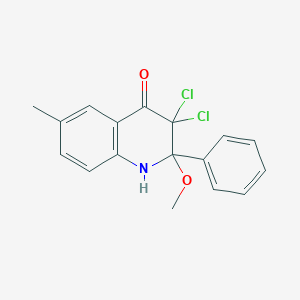
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
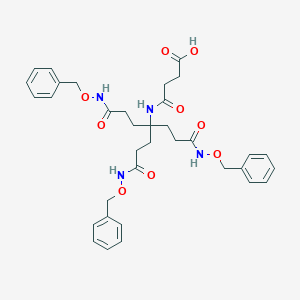
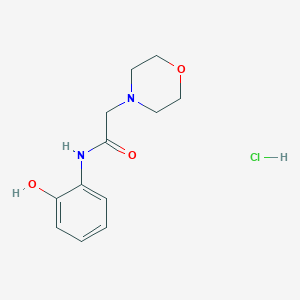
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
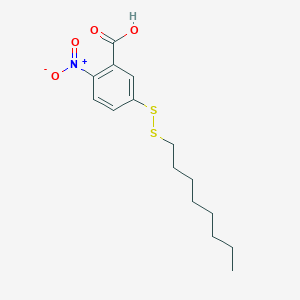
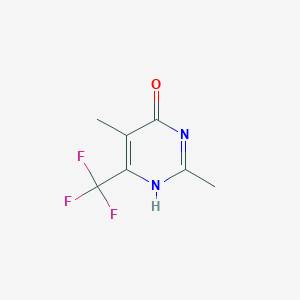
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
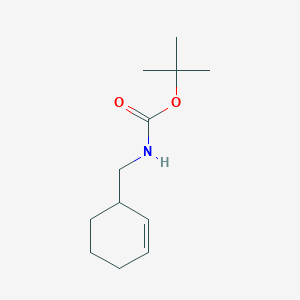
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)